

Physicochemical Properties of Benzo[c]picene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzo[c]picene*

Cat. No.: *B15344365*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[c]picene is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds composed of multiple fused aromatic rings. As a member of this extensive family, **Benzo[c]picene** is of interest to researchers in environmental science, toxicology, and materials science due to the potential biological activity and specific physicochemical characteristics inherent to its unique isomeric structure. This technical guide provides a comprehensive overview of the core physicochemical properties of **Benzo[c]picene**, presenting available quantitative data, outlining general experimental protocols for their determination, and visualizing a key experimental workflow.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **Benzo[c]picene**. It is important to note that while some data are from experimental sources, many of the thermodynamic properties are estimated through computational models due to the limited availability of experimentally derived values for this specific isomer.

Property	Value	Source/Method
IUPAC Name	Benzo[c]picene	-
CAS Registry Number	217-37-8	[NIST]
Molecular Formula	C ₂₆ H ₁₆	[NIST]
Molecular Weight	328.41 g/mol	[gsrs]
Melting Point	218-220 °C	Experimental
Boiling Point	935.78 K (662.63 °C)	Joback Method (Calculated)
Water Solubility (log ₁₀ WS)	-10.49 mol/L	Crippen Method (Calculated)
Octanol/Water Partition Coefficient (logP)	7.453	Crippen Method (Calculated)

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Benzo[c]picene** are not readily available in the public domain. However, standard methodologies for polycyclic aromatic hydrocarbons (PAHs) are applicable. The following sections outline generalized protocols for key properties.

Melting Point Determination

The melting point of a solid crystalline substance is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small amount of finely powdered, dry **Benzo[c]picene** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus, consisting of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens, is used.

- **Measurement:** The capillary tube is placed in the heating block. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Aqueous Solubility Determination

The aqueous solubility of a compound is its equilibrium concentration in water at a given temperature. Given the hydrophobic nature of PAHs, their aqueous solubility is typically very low.

Methodology: Generator Column Method

- **Column Preparation:** A solid support material (e.g., glass beads or diatomaceous earth) is coated with an excess of **Benzo[c]picene**. This coated support is then packed into a column.
- **Equilibration:** High-purity water is pumped through the generator column at a constant, slow flow rate and at a controlled temperature. As the water passes through the column, it becomes saturated with **Benzo[c]picene**.
- **Analysis:** The aqueous solution eluting from the column is collected. The concentration of **Benzo[c]picene** in the water is determined using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Calculation:** The solubility is calculated from the measured concentration in the saturated aqueous solution.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. The logarithm of P (logP) is commonly used.

Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
- Partitioning: A known amount of **Benzo[c]picene** is dissolved in the octanol phase. This solution is then mixed with the water phase in a separatory funnel.
- Equilibration: The mixture is shaken for a prolonged period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
- Phase Separation: The mixture is allowed to stand until the octanol and water layers have clearly separated.
- Concentration Analysis: The concentration of **Benzo[c]picene** in both the octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV or GC-MS.
- Calculation: The logP value is calculated using the formula: $\log P = \log_{10} \left(\frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Water}]}\right)$.

Mandatory Visualization

Experimental Workflow for Aqueous Solubility Determination



[Click to download full resolution via product page](#)

Caption: Workflow for Aqueous Solubility Determination of **Benzo[c]picene**.

- To cite this document: BenchChem. [Physicochemical Properties of Benzo[c]picene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15344365#physicochemical-properties-of-benzo-c-picene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com